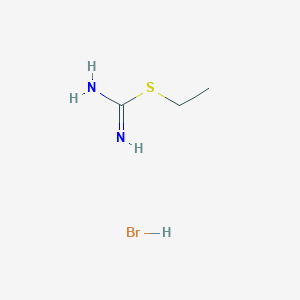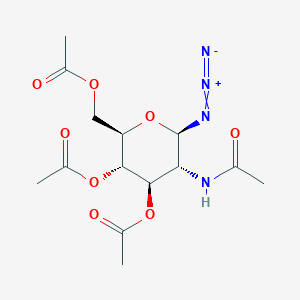
3,4,5-三溴吡唑
描述
1-Deoxymannojirimycin (hydrochloride) is a biologically active compound known for its inhibitory effects on alpha-glucosidase and alpha-mannosidase enzymes. This compound has shown significant antiviral properties and is being explored for its potential therapeutic applications, particularly in the treatment of viral infections and metabolic disorders .
科学研究应用
作用机制
1-脱氧甘露糖基诺吉霉素(盐酸盐)主要通过抑制α-葡萄糖苷酶和α-甘露糖苷酶发挥作用。这种抑制阻止了高甘露糖向复杂寡糖的转化,从而改变了糖蛋白加工。 该化合物的抗病毒活性归因于其抑制 N-连接糖基化,而 N-连接糖基化对于某些病毒的复制至关重要 .
生化分析
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
准备方法
1-脱氧甘露糖基诺吉霉素(盐酸盐)可以通过各种化学途径合成。一种常见的方法是还原诺吉霉素,然后引入盐酸基团。合成过程通常包括还原胺化和差向异构体分离步骤。 例如,使用 TiCl4 和 NaCNBH3 等试剂在甲醇中反应,然后进行纯化步骤,可以得到所需的化合物 . 工业生产方法通常涉及使用细菌菌株(如芽孢杆菌属和链霉菌属物种)进行发酵过程,这些菌株天然产生该化合物 .
化学反应分析
相似化合物的比较
1-脱氧甘露糖基诺吉霉素(盐酸盐)与其他亚氨基糖类似,如 1-脱氧诺吉霉素和 1,5-二脱氧-1,5-亚氨基-D-甘露醇。它在选择性抑制α-甘露糖苷酶 I 和其强大的抗病毒特性方面是独一无二的。其他类似化合物包括:
1-脱氧诺吉霉素: 以其降血糖和抗病毒活性而闻名。
1,5-二脱氧-1,5-亚氨基-D-甘露醇: 用于研究糖蛋白加工并用作治疗剂 .
总之,1-脱氧甘露糖基诺吉霉素(盐酸盐)是一种多功能化合物,在各种科学和医学领域具有巨大潜力。其独特的特性和广泛的应用范围使其成为研究人员和行业专业人士的宝贵工具。
属性
IUPAC Name |
3,4,5-tribromo-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBr3N2/c4-1-2(5)7-8-3(1)6/h(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQKCKQJBGFUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NN=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBr3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347899 | |
| Record name | 3,4,5-Tribromopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17635-44-8 | |
| Record name | 3,4,5-Tribromopyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-TRIBROMO-1H-PYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 3,4,5-Tribromopyrazole in organic synthesis?
A: 3,4,5-Tribromopyrazole serves as a versatile building block in organic synthesis, particularly in the construction of diverse heterocyclic systems. For instance, it acts as a precursor for synthesizing functionalized pyrazoles, N-substituted dihydropyridinones, iminothiazolidinones, and iminothiazolines. [] Additionally, it can be utilized as an auxiliary group to direct specific chemical transformations. For example, researchers employed 3,4,5-Tribromopyrazole as an auxiliary to achieve ortho-C-H hydroxylation of benzyl compounds via a boronation/oxidation sequence using BBr3 and NaBO3·4H2O. This method exhibited excellent site selectivity and provided moderate to excellent yields of the corresponding phenols under metal-free conditions. []
Q2: How does the structure of 3,4,5-Tribromopyrazole facilitate its use in Suzuki-Miyaura reactions?
A: The three bromine atoms on the pyrazole ring of 3,4,5-Tribromopyrazole play a crucial role in Suzuki-Miyaura cross-coupling reactions. They act as leaving groups, enabling the selective installation of various aryl or heteroaryl groups at specific positions on the pyrazole ring. This allows for the synthesis of a diverse library of pyrazole derivatives with tailored substituents. [] Researchers have successfully demonstrated the synthesis of N-protected 3,4,5-triaryl-pyrazoles, 3,5-diaryl-4-bromopyrazoles, and 5-aryl-3,4-dibromopyrazoles with excellent site-selectivity and good yields using this strategy. []
Q3: Has the antimicrobial activity of compounds derived from 3,4,5-Tribromopyrazole been investigated?
A: Yes, research indicates that various heterocyclic compounds derived from 3,4,5-Tribromopyrazole, such as benzo[d]thiazol-2-amines, 1-(benzo[d]thiazol-2-yl)-3-(substituted) thioureas, and ethyl 4-(3-benzoylthioureido) benzoates, demonstrate promising in vitro antibacterial activity against both gram-positive and gram-negative bacteria. [] The synthesized compounds exhibited good to potent activity compared to standard antibacterial drugs. Furthermore, these compounds displayed moderate antifungal activity against several fungal strains in vitro. [] These findings highlight the potential of 3,4,5-Tribromopyrazole derivatives as lead compounds for developing novel antimicrobial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)


